(R)-(2-(1-Aminopentyl)phenyl)methanol
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Overview
Description
®-(2-(1-Aminopentyl)phenyl)methanol is a chiral compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . This compound is characterized by the presence of an amino group attached to a pentyl chain, which is further connected to a phenyl ring with a methanol group. The compound’s chirality arises from the stereocenter at the carbon atom bearing the amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-(1-Aminopentyl)phenyl)methanol typically involves the reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of ®-(2-(1-Aminopentyl)phenyl)ketone using a chiral catalyst. The reaction is carried out under mild conditions, often at room temperature, and in the presence of a hydrogen source such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of ®-(2-(1-Aminopentyl)phenyl)methanol may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral ligands and metal catalysts to achieve high enantioselectivity and yield. The reaction conditions are optimized to ensure the efficient conversion of the ketone precursor to the desired alcohol.
Chemical Reactions Analysis
Types of Reactions
®-(2-(1-Aminopentyl)phenyl)methanol undergoes various chemical reactions, including:
Reduction: Further reduction of the compound can lead to the formation of the corresponding amine or alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-(2-(1-Aminopentyl)phenyl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-(2-(1-Aminopentyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and modulating their activity. It may also participate in enzymatic reactions, influencing metabolic pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (S)-(2-(1-Aminopentyl)phenyl)methanol
- ®-(2-(1-Aminobutyl)phenyl)methanol
- ®-(2-(1-Aminohexyl)phenyl)methanol
Uniqueness
®-(2-(1-Aminopentyl)phenyl)methanol is unique due to its specific chiral configuration and the presence of both an amino group and a methanol group attached to the phenyl ring. This combination of functional groups and chirality imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
[2-[(1R)-1-aminopentyl]phenyl]methanol |
InChI |
InChI=1S/C12H19NO/c1-2-3-8-12(13)11-7-5-4-6-10(11)9-14/h4-7,12,14H,2-3,8-9,13H2,1H3/t12-/m1/s1 |
InChI Key |
VQJPGUZSMYKMLX-GFCCVEGCSA-N |
Isomeric SMILES |
CCCC[C@H](C1=CC=CC=C1CO)N |
Canonical SMILES |
CCCCC(C1=CC=CC=C1CO)N |
Origin of Product |
United States |
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